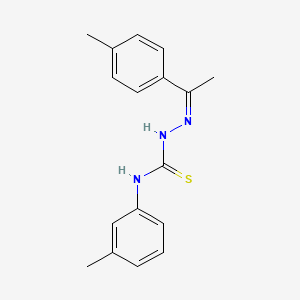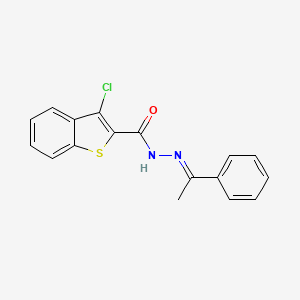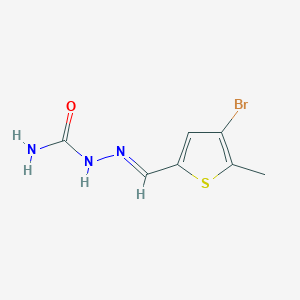
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine, also known as FUBPZ, is a chemical compound that has been widely studied for its potential applications in scientific research. FUBPZ has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. In
作用机制
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine works by inhibiting the activity of certain enzymes and proteins. In the case of DNA topoisomerase II, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine binds to the enzyme and prevents it from carrying out its normal function of separating DNA strands during replication. This leads to the death of cancer cells. In the case of beta-amyloid, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine binds to the protein and prevents it from forming plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on DNA topoisomerase II and beta-amyloid, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of other enzymes and proteins, including protein kinase C and the enzyme cyclooxygenase-2. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is that it has been well-studied and its synthesis method is well-documented. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine is also relatively easy to obtain and is stable under a variety of conditions. One limitation of using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments is that it can be toxic to cells at high concentrations. Researchers must be careful to use appropriate concentrations of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in their experiments to avoid toxicity.
未来方向
There are several future directions for research on N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine. One area of research is the development of new derivatives of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine that may have improved activity against specific enzymes or proteins. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine, including its absorption, distribution, metabolism, and excretion in the body. Finally, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine could be studied in combination with other drugs to determine if it has synergistic effects that could be useful in the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that has been widely studied for its potential applications in scientific research. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to have a variety of biological effects, including the ability to inhibit the activity of certain enzymes and proteins. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been studied in the context of cancer and Alzheimer's disease, and has been shown to have anti-inflammatory and analgesic effects. While there are advantages and limitations to using N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine in lab experiments, it remains a promising compound for future research.
合成方法
The synthesis method of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine involves the reaction of 4-fluorobenzaldehyde with 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester in the presence of ammonium acetate and acetic acid. The resulting product is then treated with piperazine to yield N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine. The synthesis of N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been well-documented in the scientific literature and has been used by researchers in the field.
科学研究应用
N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been studied for its potential applications in scientific research. One area of research where N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been used is in the study of cancer. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to the death of cancer cells. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has also been studied for its potential use in the treatment of Alzheimer's disease. N-(4-fluorobenzylidene)-4-phenyl-1-piperazinamine has been shown to inhibit the activity of the protein beta-amyloid, which is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
属性
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIOXAPXAYEYFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Fluorophenyl)-N-(4-phenylpiperazin-1-YL)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)



![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)

![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
